N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenoxyacetamide
Description
The compound N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenoxyacetamide features a benzothiazole-thiophene core substituted with methyl groups at positions 4 and 5 of the thiophene ring.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-13-14(2)26-21(23-18(24)12-25-15-8-4-3-5-9-15)19(13)20-22-16-10-6-7-11-17(16)27-20/h3-11H,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRPSEQMRRRHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenoxyacetamide typically involves multiple steps. One common method includes the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, docking studies have shown that it can form stable complexes with bacterial enzymes, inhibiting their activity and leading to antibacterial effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogues with Benzothiazole/Thiazole Moieties
AS601245 (Chemical name: 1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile)
- Structural Similarities : Both compounds share a benzothiazole core, which is critical for interactions with biological targets (e.g., kinases) .
- Key Differences: AS601245 includes a pyrimidine-pyridine extension, enhancing its selectivity for c-Jun N-terminal kinases (JNKs), whereas the target compound’s thiophene-phenoxyacetamide structure may confer distinct steric and electronic properties.
- Activity : AS601245 is a potent JNK inhibitor, suggesting benzothiazole derivatives are viable scaffolds for kinase modulation .
Cpd D (Chemical name: (1,3-benzothiazol-2-yl)carbamoyl)(phenyl)methanesulfonic acid)
- Structural Similarities : Contains a benzothiazole-carbamoyl group, analogous to the acetamide linkage in the target compound.
- Key Differences: The sulfonic acid group in Cpd D enhances solubility, whereas the phenoxyacetamide in the target compound may prioritize lipophilicity for membrane penetration .
Acetamide Derivatives with Heterocyclic Cores
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Similarities : Both compounds feature an acetamide group linked to a heterocyclic ring (thiazole vs. benzothiazole-thiophene).
- Key Differences : The dichlorophenyl substituent in this analogue introduces electron-withdrawing effects, whereas the methyl groups on the thiophene in the target compound may enhance steric bulk and stability .
- Crystallography: The thiazole-acetamide derivative forms hydrogen-bonded dimers (N–H⋯N interactions), suggesting the target compound’s phenoxy group might alter intermolecular packing or solubility .
S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] from )
- Structural Similarities : Include triazole-thione or thioether groups, which are sulfur-rich like the benzothiazole-thiophene core.
- Key Differences : These compounds prioritize triazole rings for tautomeric flexibility (thione ↔ thiol), whereas the target compound’s rigid thiophene-benzothiazole system may limit conformational mobility .
- Spectroscopy : IR spectra of triazole-thiones show νC=S at 1247–1255 cm⁻¹, similar to benzothiazole C=S vibrations (~1250 cm⁻¹), aiding in structural confirmation .
Phenoxyacetamide Analogues
Phenoxymethylbenzoimidazole-Triazole Derivatives (e.g., compounds [9a–9e] from )
- Structural Similarities: Contain phenoxy-methyl linkers and acetamide groups, comparable to the target compound’s phenoxyacetamide chain.
- Biological Relevance : These derivatives exhibit docking poses with enzymes (e.g., α-glucosidase), suggesting the target compound’s benzothiazole-thiophene core could mimic such interactions .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 385.47 g/mol. Its IUPAC name reflects its intricate structure, which comprises a benzothiazole ring, a thiophene ring, and a phenoxyacetamide group. The following table summarizes key physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 385.47 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; insoluble in water |
| Stability | Stable under normal conditions but sensitive to light |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). For instance, compounds derived from similar structures have shown IC50 values as low as 6.26 µM in 2D assays, indicating strong cytotoxic effects on cancer cells .
Antimicrobial Activity
The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. In studies using broth microdilution methods according to CLSI guidelines, it has been effective against Staphylococcus aureus and Escherichia coli. The antimicrobial potency is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. The compound appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism : The compound interacts with DNA through minor groove binding, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and affects membrane integrity, which is critical for bacterial survival .
- Anti-inflammatory Mechanism : By inhibiting key signaling pathways involved in inflammation (such as NF-kB), it reduces the expression of inflammatory mediators .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the same class:
- A study on benzothiazole derivatives indicated that modifications to the benzothiazole structure enhanced antitumor activity significantly compared to unmodified compounds .
- Another investigation revealed that compounds with similar structural motifs exhibited potent antimicrobial properties against various pathogens, supporting the potential use of these derivatives in therapeutic applications .
Q & A
Q. Why do crystallographic data sometimes conflict with computational docking predictions?
- Methodological Answer :
- Molecular dynamics simulations : Account for protein flexibility and solvation effects absent in static docking.
- Free-energy perturbation : Calculate binding affinities for alternative conformations observed in crystal structures.
- Co-crystallization trials : Verify binding modes under physiological conditions (e.g., pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
